molecular formula C14H11ClN2O4 B6415690 6-Amino-3-(3-chloro-4-methoxycarbonylphenyl)picolinic acid, 95% CAS No. 1261908-71-7

6-Amino-3-(3-chloro-4-methoxycarbonylphenyl)picolinic acid, 95%

Cat. No. B6415690
CAS RN: 1261908-71-7
M. Wt: 306.70 g/mol
InChI Key: LFBCGRMVWSSLLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Amino-3-(3-chloro-4-methoxycarbonylphenyl)picolinic acid, 95% (6-AMCP) is a highly pure, low molecular weight organic compound that is widely used in scientific research applications. It has a variety of biochemical and physiological effects, and its advantages and limitations for lab experiments are well-documented. Finally, it will discuss future directions for 6-AMCP research.

Scientific Research Applications

6-Amino-3-(3-chloro-4-methoxycarbonylphenyl)picolinic acid, 95% is used in a variety of scientific research applications, including the study of protein-protein interactions, enzyme kinetics, and drug-target interactions. It has also been used to study the structure and function of proteins, as well as to develop new drugs and drug delivery systems.

Mechanism of Action

6-Amino-3-(3-chloro-4-methoxycarbonylphenyl)picolinic acid, 95% is believed to act as a competitive inhibitor of enzymes, binding to the active site of the enzyme and preventing the binding of the substrate. This inhibition results in the inhibition of the enzyme’s activity, and in some cases can lead to the inhibition of the entire metabolic pathway.
Biochemical and Physiological Effects
6-Amino-3-(3-chloro-4-methoxycarbonylphenyl)picolinic acid, 95% has been shown to have a variety of biochemical and physiological effects, including the inhibition of enzymes involved in the metabolism of drugs, the inhibition of cell proliferation and the induction of apoptosis, and the inhibition of the inflammatory response. It has also been shown to have anti-tumor effects in some animal models.

Advantages and Limitations for Lab Experiments

6-Amino-3-(3-chloro-4-methoxycarbonylphenyl)picolinic acid, 95% has several advantages for lab experiments, including its low molecular weight, high purity, and ease of synthesis. It is also relatively stable, allowing for long-term storage. However, its low solubility in aqueous solutions can make it difficult to work with, and its toxicity can also be a limitation.

Future Directions

There are several potential future directions for 6-Amino-3-(3-chloro-4-methoxycarbonylphenyl)picolinic acid, 95% research. These include further studies of its biochemical and physiological effects, as well as its potential applications in drug discovery and drug delivery. Additionally, further research could be conducted to explore its potential as an anti-tumor agent, and to develop novel methods for its synthesis and purification. Finally, it could be used as a tool to study the structure and function of proteins, as well as to develop new drugs and drug delivery systems.

Synthesis Methods

6-Amino-3-(3-chloro-4-methoxycarbonylphenyl)picolinic acid, 95% can be synthesized using a variety of methods, including the reaction of 3-chloro-4-methoxycarbonylphenylpicolinic acid with sodium cyanoborohydride in an aqueous solution. The reaction is carried out at room temperature and is complete within 30 minutes. The product is then purified by recrystallization, and a yield of 95% can be achieved.

properties

IUPAC Name

6-amino-3-(3-chloro-4-methoxycarbonylphenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O4/c1-21-14(20)9-3-2-7(6-10(9)15)8-4-5-11(16)17-12(8)13(18)19/h2-6H,1H3,(H2,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFBCGRMVWSSLLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C2=C(N=C(C=C2)N)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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